molecular formula C14H20O3 B7938755 4-(3-Propan-2-yloxyphenyl)oxan-4-ol

4-(3-Propan-2-yloxyphenyl)oxan-4-ol

Cat. No.: B7938755
M. Wt: 236.31 g/mol
InChI Key: SRNXMENMXKRLAZ-UHFFFAOYSA-N
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Description

4-(3-Propan-2-yloxyphenyl)oxan-4-ol is a synthetic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a phenyl group bearing a propan-2-yloxy (isopropyl ether) moiety at the 3-position. The compound’s stereochemistry and substituent arrangement significantly influence its physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name

4-(3-propan-2-yloxyphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-11(2)17-13-5-3-4-12(10-13)14(15)6-8-16-9-7-14/h3-5,10-11,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNXMENMXKRLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-(3-Propan-2-yloxyphenyl)oxan-4-ol and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Origin Primary Applications
This compound C14H20O3 236.31 Oxane ring, isopropyl ether, phenolic OH Synthetic Intermediate, pharmaceutical research
YOK-1204 [(R)-1-(4-benzyloxy-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol] C28H35NO4 449.59 Benzyloxy, phenethoxy, isopropylamine Synthetic Pharmacological intermediates
3-Hydroxy-4-methoxycinnamic acid C10H10O4 194.18 Cinnamic acid, methoxy, hydroxyl Natural (Cinnamomum cassia) Supplements, cosmetics, aromatics
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C6H12O3 132.16 Oxane ring, hydroxymethyl Synthetic Polymer chemistry, organic synthesis
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol C7H14O2S 162.25 Oxolane ring, propan-2-ylsulfanyl Synthetic Discontinued (limited availability)
4-(Oxiran-2-yl)oxan-4-ol C7H12O3 144.17 Oxane ring, epoxide (oxirane) Synthetic Reactive intermediates, material science

Key Comparative Analysis

Structural Variations and Reactivity

  • Substituent Effects : The target compound’s isopropyl ether group enhances lipophilicity compared to the hydroxymethyl group in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, which increases hydrophilicity . The sulfanyl group in (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol introduces sulfur-based reactivity (e.g., nucleophilic thiol-ene reactions) absent in the oxygen-based ethers of the target compound .
  • Stereochemistry : The (3R,4R) configuration in analogs like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol may confer distinct stereoselective properties in drug synthesis, whereas the target compound’s stereochemistry remains unspecified in available data .

However, (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol is listed as discontinued, highlighting challenges in sourcing sulfur-containing analogs .

Applications Pharmacological Potential: The target compound’s phenolic hydroxyl group may enable antioxidant activity akin to 3-hydroxy-4-methoxycinnamic acid, which is used in supplements and cosmetics .

Natural vs. Synthetic Origins

  • Unlike 3-hydroxy-4-methoxycinnamic acid (naturally derived from cinnamon), the target compound and its analogs are synthetic, allowing for tailored modifications but requiring complex synthesis .

Research Findings and Implications

  • Bioactivity : The isopropyl ether group in this compound may improve membrane permeability compared to polar derivatives like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol, suggesting superior pharmacokinetic profiles for drug candidates .
  • Stability : The oxane ring’s conformational rigidity could enhance metabolic stability relative to flexible cinnamic acid derivatives .
  • Industrial Relevance : The discontinued status of (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol underscores the importance of optimizing synthetic routes for sulfur-containing analogs to avoid supply chain issues .

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